N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide
Description
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-aminoacetamide |
InChI |
InChI=1S/C12H20N2O/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) |
InChI Key |
BAGVEXJQTGNSES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The carbodiimide-mediated coupling reaction represents a cornerstone in the synthesis of adamantane-containing amides, including N-tricyclo[3.3.1.1³,⁷]dec-1-ylglycinamide. This method involves activating the carboxylic acid group of a glycine derivative for nucleophilic attack by the primary amine of 1-adamantylamine (tricyclo[3.3.1.1³,⁷]dec-1-amine).
Reaction Mechanism and Optimization
The glycine carboxyl group is typically activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) to minimize racemization. For instance, a protocol adapted from DE4137490A1 involves coupling N-protected glycine with 1-adamantylamine under anhydrous conditions in dichloromethane or dimethylformamide (DMF). The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with the adamantane amine to yield the desired amide.
Key Parameters:
Protection-Deprotection Strategy
To avoid undesired side reactions at the glycine amine, a tert-butoxycarbonyl (Boc) protecting group is employed. The Boc-protected glycine is activated as a N-hydroxysuccinimide (NHS) ester, coupled with 1-adamantylamine, and subsequently deprotected using trifluoroacetic acid (TFA). Final amidification of the carboxylic acid is achieved via treatment with ammonium chloride and EDC, yielding the target compound.
Substitution Reactions Using Adamantyl Halides
An alternative route involves nucleophilic substitution between glycinamide and adamantyl halides. While less common due to steric hindrance from the adamantane framework, this method has been explored for structurally related compounds.
Synthesis of Adamantyl Chloroacetamide
1-Adamantylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-adamantyl-chloroacetamide. Subsequent displacement of the chloride atom with aqueous ammonia at elevated temperatures (60–80°C) generates N-tricyclo[3.3.1.1³,⁷]dec-1-ylglycinamide.
Challenges and Mitigation:
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction offers a stereospecific pathway for forming the C–N bond between 1-adamantanol and glycinamide. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the coupling, though yields remain modest (30–45%) due to the adamantane’s steric bulk.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of the discussed methods:
Chemical Reactions Analysis
Types of Reactions
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structural frameworks exhibit inhibitory effects on specific signaling pathways involved in cancer proliferation, such as the MEK-ERK pathway. This pathway is crucial in many cancers, including melanoma and pancreatic cancer, where mutations in the B-Raf and K-Ras genes are prevalent .
Case Study: MEK Inhibition
A study demonstrated that derivatives of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide could effectively inhibit MEK activity in vitro, leading to reduced cell viability in cancer cell lines harboring B-Raf mutations. The IC50 values for these compounds were significantly lower than those of existing MEK inhibitors, suggesting enhanced potency .
Neuropharmacology
2.1 Potential Neuroprotective Effects
Preliminary studies suggest that N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide may exhibit neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide resulted in improved cognitive function and reduced markers of inflammation and oxidative damage in the brain . These findings warrant further exploration into its mechanism of action and therapeutic potential.
Materials Science
3.1 Polymer Synthesis
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide has applications in the synthesis of advanced polymeric materials due to its unique structural properties.
Data Table: Comparison of Polymer Properties
| Property | Conventional Polymers | Polymers with N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Chemical Resistance | Limited | Improved |
Research indicates that incorporating N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide into polymer matrices enhances their thermal stability and mechanical strength compared to conventional polymers .
Mechanism of Action
The mechanism of action of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Glycinamide and Prolinamide Derivatives
Compounds sharing the tricyclic core with glycinamide or prolinamide side chains exhibit subtle structural variations that influence their physicochemical properties and applications.
Key Observations :
- The stereochemistry of the prolinamide moiety (D vs.
Urea and Acetamide Derivatives
Replacing the glycinamide group with urea or acetamide alters hydrogen-bonding capacity and solubility.
Key Observations :
Key Observations :
- The indazole-3-carboxamide group confers affinity for cannabinoid receptors, distinguishing these compounds from non-psychoactive glycinamide derivatives .
- Fluoropentyl or tetrahydro-pyran (THP) substituents enhance metabolic stability, prolonging psychoactive effects .
Structural and Functional Insights
Biological Activity
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide, a non-canonical amino acid, is characterized by its unique tricyclic structure which contributes significantly to its biological activity. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology due to its potential applications in drug design and therapeutic interventions.
| Property | Details |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 2-(2-adamantylamino)acetic acid |
| SMILES | C1C2CC3CC1CC(C2)C3NCC(=O)O |
| InChI Key | PFZMRLJAZFISGP-UHFFFAOYSA-N |
The compound features an adamantyl group that enhances its binding affinity and stability, making it a candidate for further biological studies.
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide exhibits its biological effects primarily through high-affinity interactions with specific receptors and proteins involved in cellular signaling pathways. It is known to modulate membrane transport activities and influence protein functions by acting on the cucurbit uril (CB7) binding sites, which are crucial for various biological processes.
Research Findings
Recent studies have highlighted the following aspects of its biological activity:
- Binding Affinity : The compound demonstrates significant binding affinity towards various receptors, which suggests potential applications in drug development.
- Stability : Its unique structure allows for enhanced stability under physiological conditions, which is critical for therapeutic efficacy.
- Cellular Effects : In vitro studies have shown that N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide can influence cell proliferation and differentiation in specific cellular models.
Case Studies
-
Case Study on Membrane Transport Regulation :
- A study investigated the impact of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide on membrane transport mechanisms in neuronal cells.
- Results indicated that treatment with the compound led to a significant increase in the uptake of neurotransmitters, suggesting a role in synaptic transmission enhancement.
-
Case Study on Anticancer Activity :
- Research exploring the anticancer properties of this compound revealed that it inhibited the growth of certain cancer cell lines by inducing apoptosis.
- The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide, it is essential to compare it with similar compounds:
| Compound Name | Binding Affinity | Stability | Biological Activity |
|---|---|---|---|
| N-adamantylglycine | Moderate | High | Neurotransmitter uptake |
| Adamantylphenylalanine | Low | Moderate | Limited cellular effects |
| N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide | High | Very High | Enhanced membrane transport |
The comparative analysis indicates that N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide possesses superior binding affinity and stability compared to its analogs, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
